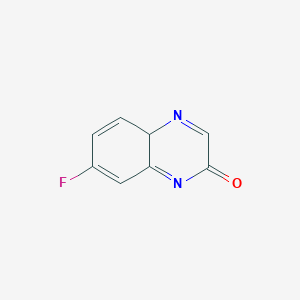

7-fluoro-4aH-quinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

7-fluoro-4aH-quinoxalin-2-one |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H |

InChI Key |

YDLMQVOSHWYLMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=NC21)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Fluoro 4ah Quinoxalin 2 One

Exploration of Reaction Pathways and Product Regioselectivity

The reactivity of the 7-fluoro-4aH-quinoxalin-2-one core is characterized by several key reaction pathways, including oxidation, reduction, and substitution. The regioselectivity of these transformations is predominantly influenced by the inherent electronic properties of the quinoxalinone ring system, where the C3 position is particularly susceptible to functionalization. mdpi.commdpi.com

Direct C-H functionalization at the C3 position is a cost-effective and atom-economical strategy for synthesizing a diverse range of derivatives. mdpi.com This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Various methodologies, including those employing heterogeneous catalysts, have been developed to achieve C3-alkylation, C3-hydroxylation, and other modifications. mdpi.com

The primary reaction pathways explored for this compound include:

Oxidation: The quinoxalinone ring can be oxidized, potentially leading to the formation of quinoxaline-2,3-dione derivatives.

Reduction: The keto group within the ring can be reduced to a hydroxyl group, yielding alcohol derivatives. Furthermore, the pyrazine (B50134) ring itself is the primary electroactive center, undergoing a two-electron reduction process. nih.gov

Substitution: The fluorine atom at the C7 position can be replaced via nucleophilic aromatic substitution reactions. Additionally, the C3-position is a prime site for radical and other substitution reactions. mdpi.comresearchgate.net

The table below summarizes key reaction pathways and the resulting products, demonstrating the regioselectivity observed in transformations of the 7-fluoroquinoxalin-2-one scaffold.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| C3-H Alkylation | Alkyl-NHP-esters, visible light, no external photocatalyst | C3 | 3-Alkyl-7-fluoroquinoxalin-2(1H)-one | researchgate.net |

| C3-Difluoromethylation | Difluoromethylating reagent (e.g., CF2HSO2Na), photocatalyst (e.g., perylene), visible light | C3 | 3-Difluoromethyl-7-fluoroquinoxalin-2(1H)-one | mdpi.com |

| Oxidative Cross-Coupling | Indole derivatives, B(C6F5)3·H2O, visible light, no external photocatalyst | C3 | 3-(Indol-3-yl)-7-fluoroquinoxalin-2(1H)-one | rsc.orgrsc.org |

| C3-Hydroxylation | g-C3N4 photocatalyst, air, visible light | C3 | 7-Fluoro-3-hydroxyquinoxalin-2(1H)-one | mdpi.com |

| Electrochemical Alkoxylation | Alcohols (e.g., EtOH, MeOH), undivided electrochemical cell | C3 | 3-Alkoxy-7-fluoroquinoxalin-2(1H)-one | researchgate.net |

Detailed Mechanistic Studies of Chemical Transformations

Understanding the mechanisms behind the chemical transformations of this compound is fundamental to optimizing reaction conditions and designing new synthetic strategies. Research has delved into various mechanistic paradigms, including photoredox catalysis, single electron transfer, acid-catalyzed processes, nucleophilic substitutions, and electrochemical conversions.

Photoredox Catalysis and Energy Transfer Processes

Visible-light photoredox catalysis has emerged as a powerful tool for activating quinoxalinone derivatives toward various transformations under mild conditions. mdpi.comsioc-journal.cn This approach utilizes a photocatalyst (PC), such as ruthenium or iridium complexes, or organic dyes, which absorbs visible light to reach an excited state (PC*). beilstein-journals.orgrsc.org This excited state is a potent single-electron donor or acceptor, capable of initiating radical reactions. mpg.de

The general mechanism involves either an oxidative or reductive quenching cycle. beilstein-journals.org

Oxidative Quenching: The excited photocatalyst (PC*) accepts an electron from a substrate, becoming a radical anion (PC•⁻) and generating a substrate radical cation.

Reductive Quenching: The excited photocatalyst (PC*) donates an electron to a substrate or reagent, returning to its ground state after becoming a radical cation (PC•⁺) and generating a radical anion. nih.gov

In the context of quinoxalinones, photoredox catalysis facilitates reactions like C-H functionalization. For instance, in the difluoromethylation of quinoxalin-2-ones, the excited photocatalyst reduces the difluoromethylating reagent to generate a difluoromethyl radical (•CF₂H). mdpi.com This radical then adds to the C3 position of the quinoxalinone, initiating a sequence of steps involving single-electron oxidation and deprotonation to yield the final product. mdpi.com Energy transfer is another possible mechanism where the excited photocatalyst directly transfers its energy to a substrate, promoting it to an excited state that can undergo subsequent reactions, such as cycloadditions. uni-regensburg.de

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process that initiates many of the radical-based reactions involving this compound. libretexts.orglibretexts.org An SET event involves the transfer of a single electron from a donor to an acceptor molecule, generating radical ions. mpg.de This process is central to both photoredox and electrochemical reactions of the compound.

A key example is the formation of a moisture-resistant radical anion from quinoxalin-2(1H)-one. rsc.org Deprotonation of the N-H bond with a strong base like potassium tert-butoxide (KOtBu) can be followed by an SET process, forming a radical anion intermediate. This species is remarkably stable, even in a moist atmosphere, and can activate aerial dioxygen through another SET mechanism to facilitate oxygenation chemistry. rsc.org

Acid-Catalyzed Transformations and Acidochromism

Quinoxalinone derivatives, including the 7-fluoro variant, exhibit acidochromism, a phenomenon where the compound changes color in response to changes in acidity. rsc.orgrsc.org This property stems from the protonation of the quinoxalinone core, which alters its electronic structure and, consequently, its absorption of visible light. This protonation can also be leveraged to catalyze chemical transformations.

A notable example is the oxidative cross-coupling of quinoxalinones with indoles, which can be achieved without an external photocatalyst by using a strong Lewis acid like B(C₆F₅)₃·H₂O. rsc.orgrsc.org The interaction between the quinoxalinone and the Lewis acid induces acidochromism, and this complex is believed to act as the photocatalyst for the reaction under visible light irradiation. rsc.orgresearchgate.net

Furthermore, the electrochemical reduction of quinoxalin-2-one derivatives is highly pH-dependent. nih.gov In strongly acidic solutions (pH < 2), the nitrogen atom at the N4 position is protonated. This protonation precedes electron acceptance, facilitating the reduction process and indicating that acid catalysis plays a crucial role in its electrochemical behavior. nih.gov Lewis acids can also be used to activate carbonyl groups in related systems, promoting reductions and other transformations. purdue.edu

Nucleophilic Aromatic Substitution of Hydrogen in Fluoroquinoxaline Derivatives

Nucleophilic aromatic substitution of hydrogen (SₙArH) is a direct method for C-H functionalization in electron-deficient aromatic systems. pageplace.de The quinoxalinone ring, being electron-poor, is activated towards such reactions. The presence of the fluorine atom can further enhance this reactivity. While substitution of a leaving group like a halide is common (SₙAr), the direct displacement of a hydrogen atom is also a significant pathway. pageplace.descience.gov

The mechanism requires an aromatic compound activated by an electron-withdrawing group, a nucleophile, and typically an oxidizing agent to restore aromaticity in the final step. pageplace.de

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the fluoroquinoxaline ring, forming a σ-complex (a Meisenheimer-type intermediate).

Oxidation/Aromatization: The intermediate σ-complex loses a hydride ion (or is oxidized) to restore the aromatic system, resulting in the substitution of a hydrogen atom with the nucleophile. pageplace.de

The electron-withdrawing nature of both the quinoxalinone core and the fluorine substituent makes the aromatic ring highly electrophilic, facilitating the initial nucleophilic attack. This strategy provides a powerful tool for introducing a wide range of substituents onto the aromatic core of fluoroquinoxaline derivatives.

Electrochemical Conversion Mechanisms

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of quinoxalinone derivatives, often proceeding under mild, catalyst-free conditions. researchgate.netsioc-journal.cn The electrochemical behavior of quinoxalin-2-ones has been studied to understand their reduction and oxidation mechanisms.

The primary electroactive site is the pyrazine ring. nih.gov The electrochemical reduction is a pH-dependent, two-electron process. The proposed mechanism involves the initial protonation of the N4-nitrogen, followed by the acceptance of an electron to form a stable semiquinone radical intermediate. nih.gov This radical can then be further reduced. In aprotic media, the electroconversion also proceeds through the formation of a radical anion. abechem.com

Electrosynthesis has been successfully applied for the C3-functionalization of quinoxalin-2(1H)-ones. For example, a highly efficient dehydrogenative C-H/O-H cross-coupling between quinoxalin-2(1H)-ones and various alcohols has been developed. researchgate.net This reaction occurs in a simple undivided cell at room temperature, yielding 3-alkoxylated products without the need for external catalysts or oxidants. The proposed mechanism involves the anodic oxidation of the quinoxalinone to a radical cation, which then reacts with the alcohol. These electrochemical methods highlight a sustainable pathway for creating valuable derivatives of the this compound scaffold. academie-sciences.fr

Influence of the Fluorine Atom on Reaction Kinetics and Thermodynamics

The introduction of a fluorine atom into an organic molecule can significantly alter its chemical reactivity and thermodynamic properties. In the case of this compound, the fluorine atom at the 7-position of the quinoxalinone core exerts a profound influence on the electron distribution within the aromatic system, thereby affecting the rates and energy profiles of its chemical reactions. This section delves into the detailed research findings concerning the kinetic and thermodynamic consequences of this fluorination.

The high electronegativity of the fluorine atom is a key factor governing its influence. It primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). The interplay of these electronic effects modulates the reactivity of the quinoxalinone scaffold.

Detailed research into the photoreduction of 7-substituted-3-methyl-quinoxalin-2-ones has provided valuable quantitative insights into the kinetic effects of the 7-fluoro substituent. uchile.cl While the studied compound possesses a methyl group at the 3-position, the findings on the influence of the 7-fluoro group on the reaction kinetics are highly relevant to understanding the reactivity of the core 7-fluoroquinoxalinone structure.

The kinetics of the photoreduction of a series of 7-substituted-3-methyl-quinoxalin-2-ones by N-phenylglycine were investigated, and the results were analyzed using the Hammett equation. This equation relates the logarithm of the reaction rate constant (or a related quantity like quantum yield) to a substituent constant (σ) and a reaction constant (ρ), providing a quantitative measure of the electronic effects of substituents on reactivity.

The study yielded photoconsumption quantum yields (ΦPC) for various 7-substituted derivatives. The quantum yield serves as a direct measure of the efficiency of the photochemical reaction and is proportional to the reaction rate. A comparison of these values reveals the impact of the fluorine atom relative to other substituents and the unsubstituted parent compound.

Table 1: Photoconsumption Quantum Yields for the Photoreduction of 7-Substituted-3-Methyl-quinoxalin-2-ones

Data sourced from De la Fuente, J. R., et al. (2013). uchile.cl

| Substituent at Position 7 | Compound | Hammett Substituent Constant (σ+) | Photoconsumption Quantum Yield (ΦPC) |

|---|---|---|---|

| -OCH3 | 7-Methoxy-3-methyl-quinoxalin-2-one | -0.78 | 0.27 |

| -CH3 | 3,7-Dimethyl-quinoxalin-2-one | -0.31 | 0.68 |

| -F | 7-Fluoro-3-methyl-quinoxalin-2-one | -0.07 | 1.15 |

| -H | 3-Methyl-quinoxalin-2-one | 0.00 | 1.10 |

| -Cl | 7-Chloro-3-methyl-quinoxalin-2-one | 0.11 | 1.88 |

| -CF3 | 3-Methyl-7-trifluoromethyl-quinoxalin-2-one | 0.61 | 2.49 |

The data in Table 1 clearly demonstrates that the 7-fluoro substituent significantly influences the reaction kinetics. With a photoconsumption quantum yield of 1.15, 7-fluoro-3-methyl-quinoxalin-2-one is more reactive than the electron-donating methoxy (B1213986) and methyl-substituted analogs. uchile.cl Interestingly, its reactivity is comparable to that of the unsubstituted compound (ΦPC = 1.10). uchile.cl This suggests that the electron-withdrawing inductive effect of fluorine is largely counterbalanced by its electron-donating mesomeric effect in this particular photoreduction reaction.

The Hammett plot for this reaction, which correlates the logarithm of the relative quantum yields with the Hammett substituent constants (σ+), further elucidates the electronic nature of the transition state. The positive slope of the Hammett plot (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups. uchile.cl This is consistent with a mechanism where the rate-determining step involves the development of a negative charge or the reduction of a positive charge at or near the reaction center. The position of the 7-fluoro derivative on this plot, with its slightly negative σ+ value, places it among the less reactive compounds compared to those with strongly electron-withdrawing groups like -Cl and -CF3, but significantly more reactive than those with electron-donating groups. uchile.cl

Regarding the thermodynamics of reactions involving this compound, specific experimental data such as enthalpy (ΔH), Gibbs free energy (ΔG), or entropy (ΔS) of reaction are not extensively available in the reviewed literature. However, general principles of physical organic chemistry allow for a qualitative assessment of the fluorine atom's influence.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of 7 Fluoro 4ah Quinoxalin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. preprints.org By analyzing various NMR experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) spectra, a complete picture of the molecular structure of 7-fluoro-4aH-quinoxalin-2-one can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show signals corresponding to the protons on the quinoxaline (B1680401) core. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group. libretexts.org

The aromatic region would display signals for protons H-5, H-6, and H-8. The fluorine atom at position 7 will cause the signal for H-6 and H-8 to appear as doublets of doublets due to coupling with both the adjacent proton and the fluorine atom (³JHF and ⁴JHF, respectively). The proton at H-5 would likely appear as a doublet, coupled to H-6. The proton at H-3 on the pyrazinone ring is expected to be a singlet. The proton on the nitrogen atom (N-1) would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for 7-Fluoroquinoxalin-2(1H)-one Data are predicted based on known values for quinoxalin-2-one and related fluoro-substituted aromatic systems.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 (N-H) | 12.0 - 12.5 | br s | - |

| H-3 | 8.1 - 8.3 | s | - |

| H-5 | 7.8 - 8.0 | d | J(H5-H6) ≈ 8.0 - 9.0 |

| H-6 | 7.2 - 7.4 | dd | J(H6-H5) ≈ 8.0 - 9.0, J(H6-F7) ≈ 9.0 - 10.0 |

| H-8 | 7.5 - 7.7 | dd | J(H8-F7) ≈ 5.0 - 6.0, J(H8-H-meta) ≈ 2.5 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. udel.edu In this compound, eight distinct signals would be expected for the eight carbon atoms of the core structure. The most notable feature in the ¹³C NMR spectrum is the large carbon-fluorine coupling constants (JCF). The carbon directly bonded to the fluorine, C-7, will appear as a doublet with a large coupling constant (¹JCF, typically 240-260 Hz). Carbons that are two (C-6, C-8), three (C-5, C-8a), and four bonds away will also show smaller couplings. researchgate.net The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.edu

Table 2: Expected ¹³C NMR Chemical Shifts for 7-Fluoroquinoxalin-2(1H)-one Data are predicted based on known values for quinoxalin-2-one and general fluorine substituent effects.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹JCF (Hz) |

| C-2 | 154 - 156 | - |

| C-3 | 130 - 132 | - |

| C-4a | 128 - 130 | - |

| C-5 | 115 - 117 (d, ³JCF ≈ 8-10 Hz) | - |

| C-6 | 118 - 120 (d, ²JCF ≈ 20-25 Hz) | - |

| C-7 | 161 - 164 (d, ¹JCF ≈ 245-255 Hz) | Yes |

| C-8 | 110 - 112 (d, ²JCF ≈ 20-25 Hz) | - |

| C-8a | 142 - 144 (d, ³JCF ≈ 10-15 Hz) | - |

¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides clean spectra with a wide chemical shift range, making it very sensitive to subtle changes in the electronic environment. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance. This signal would be split into a doublet of doublets due to couplings to the ortho proton (H-6, ³JHF) and the meta proton (H-8, ⁴JHF). The chemical shift would be indicative of a fluorine atom attached to an aromatic ring system.

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. preprints.orgcam.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between H-5 and H-6 would confirm their adjacency in the aromatic ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the chemical shifts of C-3, C-5, C-6, and C-8 by correlating them with their attached protons (H-3, H-5, H-6, and H-8, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to four bonds. Key HMBC correlations would include:

The proton at H-5 showing correlations to C-4a, C-7, and C-8a.

The proton at H-8 showing correlations to C-4a, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For a largely planar molecule like this compound, NOESY can help confirm through-space proximities, such as between H-8 and the N-1 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern. rsc.org For this compound (C₈H₅FN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion. rsc.org

The expected exact mass is 164.0386. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 164. The fragmentation of quinoxalin-2-ones typically proceeds through the loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). uni-saarland.de

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 7-Fluoroquinoxalin-2(1H)-one

| m/z | Loss | Fragment Structure/Formula |

| 164 | - | [C₈H₅FN₂O]⁺˙ (Molecular Ion) |

| 136 | CO | [C₇H₅FN₂]⁺˙ (Loss of carbonyl group) |

| 109 | HCN | [C₇H₄FO]⁺˙ or [C₆H₄F]⁺˙ after rearrangement and loss of N₂ |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. utah.edulibretexts.org This technique requires a single, high-quality crystal of the compound. libretexts.org While no published crystal structure for this compound is currently available, an analysis would provide a wealth of information.

If a suitable crystal were obtained, the X-ray diffraction experiment would yield the exact spatial coordinates of each atom in the crystal lattice. utah.edu This data would allow for the precise measurement of:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the planarity of the molecule.

Tautomeric Form: Unambiguously distinguishing between the 2-oxo form (quinoxalin-2(1H)-one) and any other potential tautomers in the solid state.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This would include identifying hydrogen bonding (e.g., involving the N-H and C=O groups) and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov This information is crucial for understanding the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions within a molecule. For this compound, these methods would provide critical insights into its electronic structure, including the energy of its frontier molecular orbitals (HOMO and LUMO) and its behavior upon photoexcitation.

While specific spectral data for this compound is not present in the surveyed literature, studies on related quinoxalinone derivatives show characteristic absorption bands in the UV-Vis region. mdpi.com Typically, these compounds exhibit π–π* and n–π* transitions. kg.ac.rs The absorption and emission properties of quinoxalinones are known to be sensitive to substituents and solvent polarity. researchgate.netresearchgate.net For instance, the introduction of electron-donating or withdrawing groups can significantly shift the absorption and fluorescence maxima. researchgate.net The fluorescence emission of 7-aminoquinoxalin-2(1H)-one, a related compound, demonstrates a bathochromic shift (a shift to longer wavelengths) in solvents of increasing polarity, indicating a more polarized excited state. researchgate.net

A detailed study of this compound would involve measuring its UV-Vis absorption spectrum to determine its maximum absorption wavelengths (λmax) and corresponding molar absorptivity (ε). Fluorescence spectroscopy would be used to measure the emission spectrum, quantum yield (Φf), and fluorescence lifetime. Such data, if available, would be presented as follows:

Table 1: Hypothetical Photophysical Data for this compound (Note: The following table is for illustrative purposes only, as specific data was not found in the literature search.)

| Parameter | Value | Conditions |

|---|---|---|

| Absorption Maxima (λmax) | e.g., ~280-350 nm | In ethanol |

| Molar Absorptivity (ε) | e.g., 104 L·mol-1·cm-1 | At λmax |

| Emission Maximum (λem) | e.g., ~400-500 nm | λex at absorption maximum |

This analysis would clarify the influence of the fluorine atom at the C7-position on the electronic properties of the quinoxalinone core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. A combined IR and Raman analysis of this compound would allow for a comprehensive assignment of its fundamental vibrational frequencies, confirming its molecular structure.

No specific IR or Raman spectra for this compound were found. However, extensive vibrational analyses have been performed on the parent quinoxaline molecule and its derivatives. researchgate.netscialert.net These studies provide a basis for predicting the characteristic vibrational bands for this compound. Key expected vibrations would include:

C=O Stretching: A strong, characteristic band for the amide carbonyl group, typically observed in the region of 1650-1700 cm-1.

N-H Stretching: A band in the region of 3100-3300 cm-1 corresponding to the amide N-H group.

C-F Stretching: A strong band, typically in the 1000-1400 cm-1 region, confirming the presence of the fluorine substituent.

Aromatic C-H and C=C Stretching: Vibrations in the 3000-3100 cm-1 and 1400-1600 cm-1 regions, respectively, characteristic of the aromatic rings.

C-H Bending: In-plane and out-of-plane bending modes for the aromatic C-H bonds appear in the fingerprint region (below 1300 cm-1). scialert.net

A complete vibrational analysis, often supported by Density Functional Theory (DFT) calculations, would allow for the precise assignment of each observed band. kg.ac.rsresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is illustrative and based on general data for related compounds, as specific data for the target compound was not found.)

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Amide) | 1650 - 1700 | IR, Raman |

| C=N Stretch | 1600 - 1630 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study species with unpaired electrons, such as radicals. This method would be invaluable for investigating the formation of radical intermediates of this compound, for example, during redox reactions, photochemical processes, or metabolic pathways.

The literature contains several EPR studies on the radical anions of various quinoxaline derivatives, which are often generated via photoinduced processes or electrochemical reduction. rsc.orgnih.govresearchgate.net These studies demonstrate that the quinoxaline scaffold can readily accept an electron to form a stable radical anion where the unpaired electron is delocalized over the π-system. researchgate.net EPR spectra of such radicals provide information on the g-factor and hyperfine coupling constants, which reveal the distribution of the unpaired electron's spin density across the molecule's nuclei (primarily 14N and 1H). cdnsciencepub.com

While there are no specific EPR studies reported for this compound, it is plausible that it could form a radical anion under reducing conditions. An EPR investigation would confirm the formation of such a species and elucidate the influence of the C7-fluoro substituent on its electronic structure and stability. The fluorine atom (19F, nuclear spin I=1/2) would also be expected to exhibit hyperfine coupling, providing a direct probe of the spin density at the C7 position.

Table 3: Potential EPR Data for a Hypothetical this compound Radical Anion (Note: This table is for illustrative purposes, as no EPR data for this specific radical was found.)

| Parameter | Description | Expected Information |

|---|---|---|

| g-factor | Characteristic value for the radical | Insight into the electronic environment of the unpaired electron |

| aN (hyperfine coupling) | Coupling to nitrogen nuclei in the pyrazine (B50134) ring | Reveals spin density on the nitrogen atoms |

| aH (hyperfine coupling) | Coupling to hydrogen nuclei on the aromatic ring | Reveals spin density on various carbon atoms |

Computational Chemistry and Theoretical Investigations of 7 Fluoro 4ah Quinoxalin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular properties. wikipedia.orgmdpi.com For 7-fluoro-4aH-quinoxalin-2-one, DFT calculations are crucial for predicting its geometry, electronic properties, and reactive behavior.

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoxaline (B1680401) derivatives, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. aps.orgcecam.org The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Energetic profiling, often performed alongside geometry optimization, maps the energy of the molecule as a function of specific geometric parameters. This allows for the identification of stable conformers and the energy barriers between them. For instance, in quinoxaline-based compounds, different conformers can arise from the rotation of substituent groups. science.gov The relative energies of these conformers are critical for understanding their population distribution at a given temperature.

Table 1: Selected Optimized Geometric Parameters for a Quinoxaline Derivative

| Parameter | Value (Å or °) |

| Bond Length (C=O) | 1.22 |

| Bond Length (C-F) | 1.35 |

| Bond Angle (N-C=O) | 120.5 |

| Dihedral Angle (Ring) | 1.5 |

Note: The data in this table is illustrative for a quinoxaline derivative and not specific to this compound due to the lack of publicly available, specific computational data for this exact molecule. The values are typical for similar structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For quinoxaline derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The introduction of a fluorine atom can significantly influence the energies of these orbitals.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinoxaline Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This data is representative for a quinoxaline derivative and serves as an example. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org It represents the electrostatic potential mapped onto the electron density surface of the molecule. uni-muenchen.de Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions signify negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions indicate positive potential, corresponding to electron-deficient areas prone to nucleophilic attack. libretexts.orgnih.gov Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, making them potential sites for interaction with electrophiles or for hydrogen bonding. The fluorine atom, being highly electronegative, would also contribute to the electrostatic potential distribution, influencing the reactivity of adjacent atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and other donor-acceptor interactions. researchgate.net

NBO analysis quantifies the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of this interaction, calculated using second-order perturbation theory, indicates the strength of the interaction. uni-muenchen.de In the context of this compound, NBO analysis could reveal hyperconjugative interactions and the nature of the C-F bond, as well as potential intermolecular hydrogen bonding sites involving the carbonyl oxygen and the N-H group. researchgate.net

Table 3: Donor-Acceptor Interactions from NBO Analysis for a Quinoxaline Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N5 | π(C6-C7) | 3.5 |

| π(C8-C9) | π(C6-C7) | 18.2 |

| LP(1) O11 | σ*(N1-C2) | 2.1 |

Note: This table provides an illustrative example of NBO analysis results for a related heterocyclic system. Specific interactions for this compound would depend on its precise electronic structure.

Electron Density Distribution (EDD) Analysis for Bonding Characteristics

The analysis of the electron density distribution (EDD) provides fundamental insights into the nature of chemical bonds within a molecule. utwente.nluba.ar The EDD can be determined experimentally through X-ray diffraction or calculated theoretically using quantum chemistry methods. utwente.nl By examining the topology of the electron density, such as at bond critical points, one can characterize bonds as covalent, ionic, or intermediate. tu-braunschweig.de

For this compound, EDD analysis would detail the charge distribution across the molecule, highlighting the polarizing effect of the fluorine atom and the carbonyl group. researchgate.net Contour maps of the electron density would visually represent the accumulation of charge in bonding regions and around electronegative atoms, offering a comprehensive picture of the molecule's electronic framework. tu-braunschweig.deresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational stability and dynamic behavior of molecules. nih.govnih.govbiorxiv.orgmdpi.com

For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable conformations and the transitions between them. These simulations can reveal the flexibility of the quinoxalinone ring system and the influence of the fluorine substituent on its dynamics. By simulating the molecule in different environments, such as in a solvent, one can also study its interactions with surrounding molecules and predict its behavior in solution. The insights gained from MD simulations are crucial for understanding how the molecule's structure and dynamics relate to its properties and potential applications. researchgate.netbiorxiv.orgmdpi.com

Molecular Docking Studies for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govplos.org This method is instrumental in drug discovery and design for hypothesizing the interaction between a ligand, such as a small molecule, and its receptor, typically a protein. nih.govekb.egnih.gov For this compound and its derivatives, molecular docking studies are crucial for elucidating potential mechanisms of action by identifying key binding modes and interactions with biological targets. nih.govmdpi.comrsc.org

In a typical molecular docking study involving a quinoxalin-2-one derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ekb.eg The ligand, in this case, this compound, is then docked into the active site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity. ekb.eg

The results of molecular docking studies on various quinoxaline derivatives have revealed common interaction patterns. For instance, studies on quinoxaline derivatives as anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that the quinoxaline core can form crucial hydrogen bonds with key amino acid residues in the ATP-binding pocket, such as ASP1044 and GLU883. ekb.eg The specific substitutions on the quinoxaline ring significantly influence the binding affinity and selectivity. The fluorine atom at the 7-position of this compound, being a strong electron-withdrawing group, could potentially engage in favorable halogen bonding or other electrostatic interactions with the receptor, thereby enhancing binding affinity. americanpharmaceuticalreview.com

A hypothetical molecular docking study of this compound against a target like VEGFR-2 might reveal the interactions detailed in the table below.

| Interaction Type | Potential Interacting Residue | Atoms Involved in Interaction | Significance |

| Hydrogen Bond | Cysteine | Carbonyl oxygen of quinoxalinone and backbone NH of Cysteine | Anchors the ligand in the binding pocket |

| Hydrogen Bond | Glutamate | NH of quinoxalinone and side-chain carboxylate of Glutamate | Provides specificity and enhances binding affinity |

| Pi-Pi Stacking | Phenylalanine | Benzene (B151609) ring of quinoxaline and phenyl ring of Phenylalanine | Stabilizes the binding orientation |

| Halogen Bond | Aspartate | Fluorine at C7 and backbone carbonyl oxygen of Aspartate | Increases binding affinity and selectivity |

| Hydrophobic Interaction | Valine, Leucine, Isoleucine | Quinoxaline ring system and aliphatic side chains of amino acids | Contributes to overall binding energy |

Such docking studies provide a rational basis for the design of new derivatives with improved potency and selectivity. By understanding the ligand-receptor interactions at a molecular level, medicinal chemists can make targeted modifications to the lead compound to optimize its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Exploring Structural Modulations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.commdpi.comresearchgate.netnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds, understanding the structural requirements for activity, and guiding the design of more potent analogs. researchgate.netmdpi.comresearchgate.net

The development of a QSAR model for a series of this compound derivatives would typically involve the following steps:

Data Set Selection: A series of quinoxalin-2-one analogs with varying substituents at different positions would be synthesized and their biological activity (e.g., IC50 values) against a specific target would be determined.

Descriptor Calculation: For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

QSAR studies on various classes of quinoxaline derivatives have highlighted the importance of different physicochemical properties for their biological activity. For instance, in a study on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives as human A3 adenosine (B11128) receptor antagonists, it was found that for the 1,4-dione series, substituents with a larger field effect at the R-position led to more efficient receptor binding. tandfonline.com For the 4-amino-1-one series, strong electron-withdrawing substituents at the R-position enhanced the pKi value. tandfonline.com

For this compound derivatives, a QSAR model might reveal the influence of various descriptors on their activity. A hypothetical QSAR equation could look like this:

pIC50 = β0 + β1LogP + β2DipoleMoment + β3LUMO + β4MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the hydrophobicity of the molecule.

DipoleMoment is an electronic descriptor reflecting the polarity.

LUMO (Lowest Unoccupied Molecular Orbital) energy relates to the electron-accepting ability.

MR (Molar Refractivity) is a steric descriptor related to the volume of the substituent.

β0-β4 are the regression coefficients determined from the analysis.

The following table summarizes the potential impact of different descriptors on the activity of this compound analogs based on general QSAR principles.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity | Rationale |

| Electronic | Hammett constant (σ) | Positive or negative correlation depending on the reaction mechanism | The fluorine at C7 is electron-withdrawing and will influence the electron density of the ring system. |

| Steric | Molar Refractivity (MR) | An optimal value may be required for best fit in the receptor pocket | Bulky substituents may cause steric hindrance, while smaller ones may not have sufficient interaction. |

| Hydrophobic | Partition coefficient (LogP) | A parabolic relationship is often observed | Optimal lipophilicity is needed for membrane permeability and receptor binding. |

| Topological | Wiener Index | Correlation with molecular branching and compactness | Can influence how the molecule fits into a binding site. |

By analyzing the QSAR model, researchers can identify which structural modifications are likely to enhance the desired biological activity, thereby streamlining the drug discovery process.

Adsorption Mechanism Studies on Material Surfaces (e.g., metal surfaces for corrosion inhibition)

The study of the adsorption mechanism of organic molecules on material surfaces is crucial for applications such as corrosion inhibition. nih.govmdpi.com Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors for various metals, particularly mild steel, in acidic environments. ijcsi.proacs.orgnajah.edujmaterenvironsci.commdpi.comnih.govnajah.eduresearchgate.net The protective action of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. ijcsi.pronajah.edu

The adsorption of this compound on a metal surface like mild steel would involve the interaction of the molecule's functional groups and pi-electron systems with the metal's d-orbitals. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the aromatic quinoxaline ring facilitates this adsorption. The fluorine atom at the 7-position can also influence the adsorption process through its electronic effects.

The mechanism of adsorption can be elucidated through a combination of experimental techniques and theoretical calculations. Experimental methods like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization can determine the inhibition efficiency and suggest the type of inhibition (anodic, cathodic, or mixed). ijcsi.promdpi.comnih.gov Theoretical approaches, such as Density Functional Theory (DFT) and Monte Carlo simulations, provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface. ijcsi.pronajah.eduderpharmachemica.com

DFT calculations can determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ). ijcsi.proderpharmachemica.com These parameters help in understanding the adsorption mechanism.

| Quantum Chemical Parameter | Significance in Adsorption | Expected Trend for Good Inhibition |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability of the molecule to donate electrons. | Higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability of the molecule to accept electrons. | Lower E_LUMO value suggests a higher affinity to accept electrons from the metal surface. |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | Indicates the reactivity of the inhibitor molecule. | A smaller energy gap generally implies higher reactivity and better inhibition efficiency. |

| Dipole Moment (μ) | Measures the polarity of the molecule. | A higher dipole moment may lead to stronger electrostatic interactions with the metal surface. |

The adsorption process is often described by adsorption isotherms, such as the Langmuir, Freundlich, or Temkin isotherms, which provide information about the nature of the interaction between the inhibitor and the metal surface. ijcsi.proacs.orgnajah.edumdpi.comnajah.edu The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface. ijcsi.pronajah.edumdpi.comnajah.edu

The adsorption of this compound on a metal surface is expected to be a mixed process involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The protonated form of the molecule in acidic solution can be electrostatically attracted to the negatively charged metal surface. Furthermore, the lone pairs on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic ring, can be shared with the vacant d-orbitals of the iron atoms, leading to the formation of coordinate covalent bonds. The electron-withdrawing nature of the fluorine atom would influence the electron density distribution in the quinoxaline ring, which in turn affects its interaction with the metal surface.

Emerging Research Avenues and Future Directions for 7 Fluoro 4ah Quinoxalin 2 One

Development of Sustainable and Green Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that often involve harsh conditions, toxic solvents, and significant waste generation. ijirt.org The condensation of 1,2-dicarbonyl compounds with o-phenylenediamines is a common route, but it is frequently associated with these environmental and safety concerns. ijirt.org Recognizing these limitations, the field of chemistry is increasingly embracing the principles of green chemistry to develop more environmentally benign and efficient synthetic protocols. ijirt.orgbenthamdirect.comekb.eg

The development of sustainable methods for synthesizing quinoxaline derivatives, including 7-fluoro-4aH-quinoxalin-2-one, is a key area of current research. benthamdirect.comekb.eg These efforts are focused on several key areas:

Green Solvents: Replacing hazardous solvents with environmentally friendly alternatives like water or ethanol. arabjchem.orgresearchgate.net

Catalysis: Employing reusable and non-toxic catalysts, such as nanocatalysts and polymer-supported catalysts, to improve reaction efficiency and reduce waste. benthamdirect.comarabjchem.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasonic waves to shorten reaction times and lower energy consumption. benthamdirect.comresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing byproducts. rsc.org

Recent advancements have demonstrated the successful application of these green principles to quinoxaline synthesis. For instance, polymer-supported sulphanilic acid has been shown to be an effective and recyclable heterogeneous catalyst for the one-pot synthesis of quinoxaline derivatives in ethanol, achieving excellent yields. arabjchem.org Another approach involves the use of PEG-400 as a green solvent, which can increase the reaction rate and reduce reaction time without the need for a catalyst. ripublication.com These sustainable and economical routes are crucial for both laboratory-scale research and potential industrial applications. rsc.org

Exploration of this compound as a Component in Functional Materials

The unique electronic and photophysical properties of quinoxaline derivatives make them highly promising candidates for a variety of functional materials. arabjchem.orgresearchgate.net The incorporation of a fluorine atom, as in this compound, can further enhance these properties, opening up new avenues for their application.

Dyes and Fluorescent Materials:

Quinoxaline-based compounds have been investigated for their applications as dyes. researchgate.net The quinoxaline scaffold can be chemically modified to tune its absorption and emission properties. Some quinoxalin-2(1H)-one derivatives have been shown to exhibit strong fluorescence, making them suitable for use as fluorescent probes. chemrxiv.org For example, a quinoxaline-based fluorimetric probe demonstrated a significant "turn-on" fluorescence response to specific volatile organic compounds (VOCs). researchgate.net

Electroluminescent Materials:

Quinoxaline derivatives are also being explored for their potential in organic light-emitting diodes (OLEDs). arabjchem.orgtugraz.at Copolymers incorporating quinoxaline units have been synthesized and have shown blue-green electroluminescence. elsevierpure.comresearchgate.net The introduction of fluorine atoms into the quinoxaline structure can influence the material's energy levels and photoluminescence quantum yield, which are critical parameters for OLED performance. tugraz.atelsevierpure.com For instance, a copolymer of a difluorinated quinoxaline derivative and fluorene (B118485) exhibited blue photoluminescence with a respectable quantum yield. elsevierpure.comresearchgate.net

Organic Sensitizers:

The light-harvesting properties of quinoxaline-based materials make them suitable for use as organic sensitizers in applications such as dye-sensitized solar cells. The ability to tune the electronic structure through chemical modification allows for the optimization of their absorption spectra to better match the solar spectrum. researchgate.net

Advanced Mechanistic Studies on Unique Reactivity Patterns

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for the rational design of new derivatives with desired properties. Advanced mechanistic studies can reveal unique reactivity patterns influenced by the fluorine substituent.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathways and transition states involved in these transformations. researchgate.net These theoretical studies can complement experimental findings and aid in the development of more efficient and selective synthetic methods. Understanding the mechanistic details of reactions such as C-H functionalization and cross-coupling is essential for expanding the chemical space accessible from this compound. researchgate.netnih.gov

Application of Machine Learning and Artificial Intelligence in Fluorinated Quinoxalinone Design and Discovery

ML models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, un-synthesized molecules. dinus.ac.idbeilstein-journals.org This predictive capability allows for the virtual screening of vast chemical libraries to identify promising candidates for specific applications, thereby reducing the time and cost associated with experimental synthesis and testing. nih.gov

Several ML approaches are being applied in this area:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. dinus.ac.id For quinoxaline derivatives, ML-based QSPR models have been developed to predict properties like corrosion inhibition efficiency. dinus.ac.id

Generative Models: These advanced AI models can design novel molecular structures with desired properties from scratch. sigmaaldrich.comacs.org By learning the underlying patterns in existing chemical data, these models can generate new fluorinated quinoxalinones that are predicted to have high efficacy for a particular target or application. acs.org

Reaction Prediction and Optimization: ML algorithms can also be used to predict the outcomes of chemical reactions and to optimize reaction conditions for improved yield and selectivity. beilstein-journals.org

The application of AI and ML in the context of fluorinated quinoxalinones holds immense potential for accelerating the discovery of new drug candidates and functional materials. acs.orgnus.edu.sgtandfonline.com

Fundamental Studies on the Intermolecular Interactions and Self-Assembly of Fluorinated Quinoxalinone Derivatives

The fluorine atom in this compound can significantly influence its intermolecular interactions, which in turn govern its self-assembly behavior and solid-state properties. rsc.org Understanding these interactions is fundamental to controlling the molecular packing and morphology of materials derived from this compound.

Fluorine can participate in various non-covalent interactions, including:

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, forming C-H···F interactions. rsc.orgnih.gov

Halogen Bonds: The electrophilic region on the fluorine atom can interact with nucleophiles.

π-π Stacking: The aromatic quinoxaline core can engage in π-π stacking interactions with other aromatic systems.

These intermolecular forces play a crucial role in the self-assembly of quinoxaline derivatives into well-defined nanostructures, such as nanofibers, nanorods, and vesicles. iitg.ac.in The morphology of these self-assembled structures can have a profound impact on the material's properties and performance in various applications. For instance, the self-assembly of a quinoxaline derivative was observed to change upon interaction with an analyte, leading to a detectable fluorescence response. researchgate.net

Systematic studies combining experimental techniques like X-ray crystallography and computational modeling can provide detailed insights into the nature and strength of these intermolecular interactions. rsc.orgnih.gov This fundamental understanding is essential for the rational design of fluorinated quinoxalinone derivatives that self-assemble into functional supramolecular architectures for applications in materials science and medicinal chemistry. rsc.orgtandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.